[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride
Description
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.2ClH/c7-6-4-9-10(5-6)3-1-2-8;;/h4-5H,1-3,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKKPBPJQZCNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716626 | |
| Record name | 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006447-90-0 | |
| Record name | 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chloro-1H-pyrazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride typically involves the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol . The 1,3-diketone compounds are prepared from aryl methyl ketones via Claisen condensation with aromatic esters . The crude products are then recrystallized from dilute ethanol solution to give the desired pyrazole derivatives in yields of 59-80% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Androgen Receptor Modulation:
Recent studies highlight the compound's role as a potential tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in certain tissues, which can lead to therapeutic effects similar to those of anabolic steroids but with fewer side effects. This compound has been shown to exhibit potent antagonistic activity against androgen receptors, making it a candidate for treating conditions such as prostate cancer and benign prostatic hyperplasia .
Antineoplastic Properties:
The compound has demonstrated efficacy in inhibiting the proliferation of prostatic cancer cell lines, suggesting its potential use as an antineoplastic agent. This is particularly relevant for androgen receptor-dependent cancers, where the modulation of receptor activity can significantly impact tumor growth and progression .
Research Chemical Utility
Chemical Intermediates:
In synthetic organic chemistry, [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride serves as an intermediate in the synthesis of more complex molecules. Its derivatives are being explored for various biological activities, showcasing its versatility as a building block in drug development .
High-Throughput Screening:
The compound is also utilized in high-throughput screening (HTS) campaigns aimed at identifying novel reversible P2Y12 antagonists. This application underscores its significance in cardiovascular research, where targeting platelet activation pathways can lead to new therapeutic strategies for managing thrombotic diseases .
Table 1: Summary of Research Findings on [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine Dihydrochloride
Mechanism of Action
The mechanism of action of [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound can be compared to structurally related pyrazole amines, such as:
[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine hydrochloride: This mono-hydrochloride salt differs only in the number of HCl counterions (one instead of two). The dihydrochloride form likely exhibits higher solubility in polar solvents due to increased ionic character .
3-(Sec-butyl)-4-methyl-1H-pyrazol-5-amine: This analogue replaces the 4-chloro and propylamine groups with a sec-butyl and methyl substituent.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | Substituents | Solubility (Polar Solvents) | Likely Application |
|---|---|---|---|---|
| [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride | ~254.5 (est.) | 4-Cl, propylamine, 2HCl | High | Drug candidates, biochemical probes |
| [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine hydrochloride | ~217.5 (est.) | 4-Cl, propylamine, 1HCl | Moderate | Intermediate in synthesis |
| 3-(Sec-butyl)-4-methyl-1H-pyrazol-5-amine | ~169.3 (est.) | 4-methyl, 5-amine, sec-butyl | Low | Agrochemical research |
Notes: Estimated molecular weights are based on structural formulas. Solubility trends are inferred from functional group chemistry.
Research Findings and Methodological Context
For example:
Biological Activity
[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and relevant research findings related to this compound.
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against these pathogens .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrazole Derivative A | 0.01 | Pseudomonas aeruginosa |
| Other Pyrazole Derivative B | 0.015 | Candida albicans |
Anticancer Activity
In vitro studies have also suggested that pyrazole derivatives possess anticancer properties. The compound's ability to inhibit cancer cell proliferation has been noted, with some derivatives demonstrating enhanced activity through structural modifications that improve their interaction with cellular targets.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines, revealing that compounds with halogen substitutions exhibited superior antiproliferative activity compared to their unsubstituted counterparts. Specifically, compounds with a chlorine substitution at the para position showed a significant increase in potency against breast and lung cancer cell lines .
The biological activity of [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride is believed to be linked to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Disruption of Cellular Signaling : By modulating G protein-coupled receptor (GPCR) pathways, this compound could alter signaling cascades that promote cell survival and proliferation .
Q & A
Q. What are the recommended synthetic routes for [3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., pyrazole derivatives) are synthesized by reacting halogenated pyrazoles with amine-containing propyl chains under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Optimization includes:
- Temperature control : Reactions often proceed at 35–50°C to balance reactivity and side-product formation.
- Catalysts : Copper(I) bromide or palladium catalysts may enhance coupling efficiency .
- Purification : Chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization ensures purity. Validate intermediates via NMR and HRESIMS .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use NMR (500 MHz, DO or CDCl) to verify proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, propylamine chain protons at δ 1.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRESIMS) : Confirm molecular weight (e.g., [M+H] or [M-Cl] ions) with <2 ppm error .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Reference standards (e.g., EP/BP impurities) aid in identifying byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer: X-ray crystallography with programs like SHELXL or SIR97 provides atomic-level structural validation:
- Data Collection : Use high-resolution (<1.0 Å) data from synchrotron sources for twinned or low-symmetry crystals .
- Refinement : Apply SHELXL’s least-squares refinement to model thermal displacement parameters and hydrogen bonding. For example, dihydrochloride salts often show chloride ions hydrogen-bonded to amine groups .
- Validation : Cross-check with PLATON or Mercury to detect disorder or solvent occupancy .
Q. How should researchers reconcile discrepancies between theoretical and experimental spectral data?
Methodological Answer:
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust for solvent effects (DO vs. CDCl) .
- Isotopic Pattern Analysis : HRESIMS discrepancies (e.g., m/z mismatches) may arise from adduct formation (e.g., Na/K). Use isotopic resolution >20,000 to distinguish .
- Impurity Profiling : LC-MS/MS can identify byproducts (e.g., unreacted intermediates or hydrolysis products) .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Derivative Synthesis : Modify the pyrazole’s 4-chloro substituent or propylamine chain length. For example, replace chlorine with trifluoromethyl groups to assess hydrophobicity effects .
- Biological Assays : Test derivatives against target proteins (e.g., enzymes or receptors) using fluorescence polarization or SPR. For antichagasic agents, use in vitro parasite viability assays .
- QSAR Modeling : Corrogate steric/electronic descriptors (e.g., logP, polar surface area) with activity data using Partial Least Squares regression .
Q. How can researchers address low yields during scale-up synthesis?
Methodological Answer:
- Reaction Engineering : Transition from batch to flow chemistry for exothermic steps (e.g., amine alkylation).
- Solvent Optimization : Replace DMSO with acetonitrile or THF to improve mixing and reduce viscosity .
- Byproduct Recycling : Use scavenger resins (e.g., QuadraPure™) to remove unreacted halides or amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
